5-Benzylbenzofuran-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylbenzofuran-3-ylboronic acid is a compound with the molecular formula C15H13BO3 and a molecular weight of 252.08 g/mol. This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities and applications in medicinal chemistry . The presence of a boronic acid group in its structure makes it valuable for various chemical reactions, particularly in the field of organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylbenzofuran-3-ylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
5-Benzylbenzofuran-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical reagents and conditions for substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted benzofuran derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
5-Benzylbenzofuran-3-ylboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of new materials and chemical processes, owing to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Benzylbenzofuran-3-ylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The benzofuran moiety contributes to its ability to interact with various biological pathways, enhancing its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar chemical reactions.
Benzofuran-2-ylboronic acid: Another benzofuran derivative with a boronic acid group, used in organic synthesis.
Benzothiophene-3-ylboronic acid: A sulfur-containing analog with similar reactivity and applications.
Uniqueness
5-Benzylbenzofuran-3-ylboronic acid is unique due to the presence of both a benzofuran moiety and a boronic acid group, which confer distinct chemical and biological properties. Its structure allows for versatile reactivity in organic synthesis and potential therapeutic applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
(5-benzyl-1-benzofuran-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BO3/c17-16(18)14-10-19-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBCWUSARTVOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=C1C=C(C=C2)CC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.